2-[(Ethylamino)methyl]thieno[3,2-D]pyrimidin-4(3H)-one
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Overview
Description
“2-[(Ethylamino)methyl]thieno[3,2-D]pyrimidin-4(3H)-one” is a derivative of thieno[3,2-d]pyrimidin-4-amine . It has been reported that thieno[3,2-d]pyrimidin-4-amines inhibit Cyt-bd, a drug target in Mycobacterium tuberculosis .
Synthesis Analysis
The synthesis of 2-[(Ethylamino)methyl]thieno[3,2-D]pyrimidin-4(3H)-one involves a one-pot reaction from 2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-diones, aromatic aldehydes, and benzylamine or 4-hydroxylbezylamine . The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides .Molecular Structure Analysis
The molecular structure of “2-[(Ethylamino)methyl]thieno[3,2-D]pyrimidin-4(3H)-one” is based on the thieno[3,2-d]pyrimidin-4-amine scaffold . The structure–activity-relationship (SAR) of 13 compounds in three mycobacterial strains has been reported .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-[(Ethylamino)methyl]thieno[3,2-D]pyrimidin-4(3H)-one” include the reaction of iminophosphorane with aromatic isocyanates . The carbodiimides obtained from these reactions were reacted with secondary amines to give 2-dialkylamino-5-ethyl-6-methyl-thieno[2,3-d]pyrimidin-4(3H)-ones .Scientific Research Applications
Biological Monitoring and Metabolism
- A study on biological monitoring of exposure to pirimicarb , which shares a similar structural motif with the compound of interest, focused on its metabolism in humans. The research identified major metabolites in urine, indicating a considerable capacity for human demethylation of the compound. This study is relevant for understanding the metabolic pathways and potential biological monitoring strategies for related compounds (Hardt, Appl, & Angerer, 1999).
Pharmacokinetics and Drug Development
- Another relevant study involved KW-5805 , an antiulcer compound with a similar mechanism of increasing gastric mucus and stimulating defensive factors. This research highlighted the tolerability, pharmacokinetics, and metabolic pathways after oral administration in humans, providing insights into the development of therapeutics based on similar structural frameworks (Uckert, Kobayashi, & Maier-Lenz, 1989).
Toxicology and Environmental Health
- Research on environmental exposure to organophosphorus and pyrethroid pesticides in South Australian preschool children included assessment of exposure to compounds with structural similarities to the chemical . This study contributes to understanding the environmental health impacts and potential risks associated with exposure to such compounds (Babina, Dollard, Pilotto, & Edwards, 2012).
Future Directions
The future directions for the research on “2-[(Ethylamino)methyl]thieno[3,2-D]pyrimidin-4(3H)-one” could involve further exploration of the structure–activity-relationship (SAR) of related compounds . This could lead to the development of more potent inhibitors of Cyt-bd, which could be potential drugs for the treatment of Mycobacterium tuberculosis .
properties
IUPAC Name |
2-(ethylaminomethyl)-3H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS/c1-2-10-5-7-11-6-3-4-14-8(6)9(13)12-7/h3-4,10H,2,5H2,1H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZWIBAQIJKVNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NC2=C(C(=O)N1)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Ethylamino)methyl]thieno[3,2-D]pyrimidin-4(3H)-one |
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